molecular formula C₂₃H₃₂O₅ B104785 3-Ketodigoxigenin CAS No. 4442-17-5

3-Ketodigoxigenin

Cat. No.: B104785
CAS No.: 4442-17-5
M. Wt: 388.5 g/mol
InChI Key: POWMMMXVDBMFMP-QPMAGJLNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ketodigoxigenin typically involves the oxidation of digoxigenin. One common method is the use of liver alcohol dehydrogenase (LADH) to catalyze the oxidation of the 3β-hydroxyl group of digoxigenin to form this compound . This enzymatic reaction is carried out under controlled conditions to ensure the selective oxidation of the hydroxyl group.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of digoxigenin from Digitalis lanata, followed by its oxidation using LADH or other suitable oxidizing agents. The reaction conditions are optimized to maximize yield and purity, and the product is purified using standard chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Ketodigoxigenin undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur at other positions on the molecule.

    Reduction: The keto group can be reduced back to a hydroxyl group.

    Substitution: The keto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Further oxidized derivatives of this compound.

    Reduction: Digoxigenin.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ketodigoxigenin has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ketodigoxigenin is similar to that of digoxin. It exerts its effects by inhibiting the Na+/K±ATPase enzyme, leading to an increase in intracellular sodium levels. This, in turn, promotes the influx of calcium ions, enhancing cardiac contractility . The molecular targets include the Na+/K±ATPase enzyme and associated signaling pathways involved in cardiac function .

Properties

CAS No.

4442-17-5

Molecular Formula

C₂₃H₃₂O₅

Molecular Weight

388.5 g/mol

IUPAC Name

3-[(5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C23H32O5/c1-21-7-5-15(24)10-14(21)3-4-17-18(21)11-19(25)22(2)16(6-8-23(17,22)27)13-9-20(26)28-12-13/h9,14,16-19,25,27H,3-8,10-12H2,1-2H3/t14-,16-,17-,18+,19-,21+,22+,23+/m1/s1

InChI Key

POWMMMXVDBMFMP-QPMAGJLNSA-N

Isomeric SMILES

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O

SMILES

CC12CCC(=O)CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O

4442-17-5

Synonyms

12β,14-Dihydroxy-3-oxo-5β-card-20(22)-enolide;  12β,14β-Dihydroxy-3-oxo-5β,14β-card-20(22)-enolide;  3-Dehydrodigoxigenin;  3-Digoxigenone;  3-Oxodigoxigenin;  3-Dehydro-digoxigenin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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